An In-depth Technical Guide to 2-Amino-5-acetylpyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Amino-5-acetylpyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-acetylpyridine, also known as 1-(6-aminopyridin-3-yl)ethanone, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a pyridine ring functionalized with a nucleophilic amino group and a reactive acetyl moiety, makes it a valuable precursor for the synthesis of a diverse array of complex molecules.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 2-Amino-5-acetylpyridine, offering field-proven insights for researchers and drug development professionals.
Chemical Structure and Properties
The structural and physicochemical properties of 2-Amino-5-acetylpyridine are fundamental to its reactivity and applications.
Structure
The molecule consists of a pyridine ring substituted at the 2-position with an amino group (-NH₂) and at the 5-position with an acetyl group (-COCH₃). The presence of the electron-donating amino group and the electron-withdrawing acetyl group on the pyridine ring influences its electronic properties and reactivity.
Systematic Name: 1-(6-aminopyridin-3-yl)ethanone Synonyms: 2-Amino-5-acetylpyridine, 5-Aceto-2-aminopyridine, 3-Acetyl-6-aminopyridine[2] CAS Number: 19828-20-7[2] Molecular Formula: C₇H₈N₂O[1] Molecular Weight: 136.15 g/mol [1]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-5-acetylpyridine is presented in the table below.
| Property | Value | Source(s) |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 97 - 101 °C | [1] |
| Boiling Point | 332.356 °C at 760 mmHg | |
| Solubility | Moderately soluble in water; Soluble in ethanol, chloroform, and acetone. | [1] |
| pKa (Predicted) | 4.76 ± 0.13 | [2] |
| Density | 1.168 g/cm³ | [2] |
The basicity of the molecule, attributed to the lone pair of electrons on the amino group's nitrogen atom, allows it to form salts in acidic conditions.[1]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the acetyl group, and the protons of the amino group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the amino and acetyl substituents. For comparison, the aromatic protons of 2-aminopyridine appear in the range of 6.4-8.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals for the two carbons of the acetyl group and the five carbons of the pyridine ring. The carbonyl carbon of the acetyl group is expected to resonate at a significantly downfield chemical shift (typically >190 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of 2-Amino-5-acetylpyridine would be characterized by the following key absorption bands:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C=O stretching: A strong absorption band around 1680 cm⁻¹ characteristic of the carbonyl group of the acetyl moiety.
-
C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region due to the pyridine ring vibrations.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (136.15 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group or other characteristic fragments.
Synthesis of 2-Amino-5-acetylpyridine
Several synthetic routes to 2-Amino-5-acetylpyridine have been reported, with the choice of method often depending on the availability of starting materials and desired scale.
Synthesis from 1-(6-chloropyridin-3-yl)ethanone
A common and efficient method involves the amination of 1-(6-chloropyridin-3-yl)ethanone.[3]
Experimental Protocol:
-
Reaction Setup: To a 1 L autoclave, add a saturated aqueous ammonia solution (750 mL) and 1-(6-chloropyridin-3-yl)ethanone (40 g, 257.10 mmol).[3]
-
Reaction: Stir the reaction mixture at 130°C for 10 hours.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.[3]
-
Purification: Purify the residue by silica gel column chromatography using a dichloromethane/methanol (50:1) eluent to afford 2-Amino-5-acetylpyridine as a yellow solid (33 g, 89% yield).[3]
Other Synthetic Approaches
-
From 2-Aminopyridine: This method involves the acylation of 2-aminopyridine using an acylating agent like acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine.[1]
-
From 5-Methyl-2-nitropyridine: This two-step synthesis begins with the reduction of the nitro group to an amino group, followed by acetylation of the resulting 5-methyl-2-aminopyridine.[1]
Reactivity and Key Reactions
The chemical reactivity of 2-Amino-5-acetylpyridine is dictated by its three key functional components: the amino group, the acetyl group, and the pyridine ring.
-
Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. This functionality is crucial for introducing diversity in the synthesis of pharmaceutical derivatives.[4]
-
Acetyl Group: The carbonyl group of the acetyl moiety is susceptible to nucleophilic attack and can participate in condensation reactions, reductions to the corresponding alcohol, and other standard carbonyl chemistry.
-
Pyridine Ring: The pyridine ring can undergo electrophilic aromatic substitution reactions. The directing effects of the amino and acetyl groups will influence the position of substitution.
Applications in Drug Discovery and Materials Science
2-Amino-5-acetylpyridine serves as a pivotal intermediate in the development of novel therapeutic agents and functional materials.
Pharmaceutical Applications
The 2-aminopyridine scaffold is a well-established pharmacophore in drug discovery.[5] 2-Amino-5-acetylpyridine, as a functionalized derivative, is a valuable starting material for the synthesis of bioactive molecules with a range of therapeutic activities.
-
Kinase Inhibitors: The 2-aminopyridine moiety is a common feature in many kinase inhibitors, where it often forms key hydrogen bonding interactions within the ATP-binding site of the kinase. While specific examples starting directly from 2-Amino-5-acetylpyridine are not widely published, the structural motif is highly relevant to this class of drugs.
-
Antimicrobial Agents: Derivatives of 2-aminopyridine have been shown to possess antibacterial and antifungal properties.[6] The functional groups on 2-Amino-5-acetylpyridine provide handles for the synthesis of novel antimicrobial candidates.
Materials Science
The ability of the nitrogen atoms in the pyridine ring and the amino group, as well as the oxygen atom of the acetyl group, to coordinate with metal ions makes 2-Amino-5-acetylpyridine a suitable ligand for the construction of Metal-Organic Frameworks (MOFs).[1] These materials have potential applications in gas storage, separation, and catalysis.
Safety and Handling
2-Amino-5-acetylpyridine is harmful if swallowed and may cause skin, eye, and respiratory irritation.[2]
Hazard Statements (GHS):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[6]
Precautionary Statements (GHS):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
2-Amino-5-acetylpyridine is a chemical intermediate with significant potential in both pharmaceutical and materials science research. Its versatile reactivity, stemming from the amino, acetyl, and pyridine functionalities, allows for the synthesis of a wide range of complex and valuable molecules. This guide has provided a detailed overview of its chemical properties, synthesis, and applications, offering a solid foundation for researchers looking to utilize this important building block in their work.
References
-
Pipzine Chemicals. 2-Amino-5-acetylpyridine. [Link]
- Google Patents. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine.
-
PubMed Central. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. [Link]
-
RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. [Link]
- Google Patents.
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Cas Number Lookup. 1-(6-aminopyridin-3-yl)ethanone molecular information. [Link]
-
PubMed Central. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. [Link]
-
SpectraBase. 1-(6-bromopyridin-2-yl)ethanone. [Link]
Sources
- 1. 2-Amino-5-acetylpyridine High Quality Manufacturer & Supplier in China | Properties, Uses, Safety Data | Buy Online [pipzine-chem.com]
- 2. 2-Amino-5-Acetylpyridine | 19828-20-7 [amp.chemicalbook.com]
- 3. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
